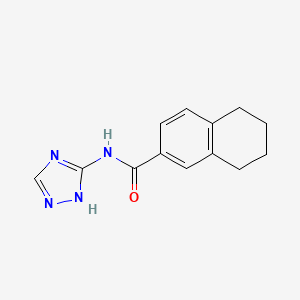
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile is an organic compound with the molecular formula C12H14F2N2. This compound is characterized by the presence of two fluorine atoms, a benzonitrile group, and an amino group substituted with a 3-methylbutan-2-yl chain. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzonitrile and 3-methylbutan-2-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts: A base such as triethylamine is often used to facilitate the reaction.
Procedure: The 3,5-difluorobenzonitrile is reacted with 3-methylbutan-2-amine in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed.
化学反应分析
Types of Reactions
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary amines.
Coupling Reactions: The benzonitrile group can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Coupling: Complex aromatic compounds.
科学研究应用
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine atoms and the amino group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and interaction with nucleic acids.
相似化合物的比较
Similar Compounds
3,5-Difluorobenzonitrile: Lacks the amino group and the 3-methylbutan-2-yl chain.
4-Aminobenzonitrile: Contains an amino group but lacks the fluorine atoms and the 3-methylbutan-2-yl chain.
3,5-Difluoro-4-formylbenzonitrile: Contains a formyl group instead of the amino group.
Uniqueness
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile is unique due to the presence of both fluorine atoms and the 3-methylbutan-2-yl-substituted amino group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H14F2N2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
3,5-difluoro-4-(3-methylbutan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H14F2N2/c1-7(2)8(3)16-12-10(13)4-9(6-15)5-11(12)14/h4-5,7-8,16H,1-3H3 |
InChI 键 |
XSJXGBRQLSPBRG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)NC1=C(C=C(C=C1F)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)






![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)

